2,6-Dibromo-4-(4-hydroxyphenyl)sulfonylphenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dibromo-4-(4-hydroxyphenyl)sulfonylphenol can be synthesized from bis(4-hydroxyphenyl)sulfone through a bromination reaction. The reaction typically involves the use of bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired positions on the phenol rings .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale bromination processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The reaction conditions, such as temperature, solvent, and bromine concentration, are carefully optimized to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-4-(4-hydroxyphenyl)sulfonylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form debrominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or alkyl halides.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Debrominated phenols.
Substitution: Amino or alkyl-substituted phenols.
Scientific Research Applications
2,6-Dibromo-4-(4-hydroxyphenyl)sulfonylphenol has a wide range of scientific research applications:
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4-(4-hydroxyphenyl)sulfonylphenol primarily involves its ability to interfere with the combustion process. The bromine atoms in the compound release bromine radicals when exposed to heat, which then react with free radicals generated during combustion. This reaction helps to inhibit the propagation of the combustion process, thereby providing flame retardant properties .
Comparison with Similar Compounds
Similar Compounds
Tetrabromobisphenol A: Another brominated flame retardant with similar applications but different chemical structure.
Bis(4-hydroxy-3,5-dibromophenyl)sulfone: A closely related compound with similar flame retardant properties.
Uniqueness
2,6-Dibromo-4-(4-hydroxyphenyl)sulfonylphenol is unique due to its specific bromination pattern and the presence of a sulfonyl group, which enhances its flame retardant efficiency and thermal stability compared to other brominated phenols .
Properties
IUPAC Name |
2,6-dibromo-4-(4-hydroxyphenyl)sulfonylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2O4S/c13-10-5-9(6-11(14)12(10)16)19(17,18)8-3-1-7(15)2-4-8/h1-6,15-16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKPXMNXYCLGKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)S(=O)(=O)C2=CC(=C(C(=C2)Br)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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